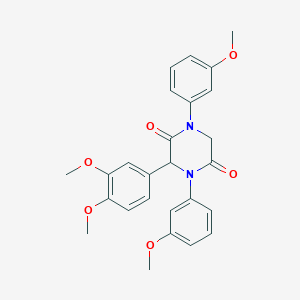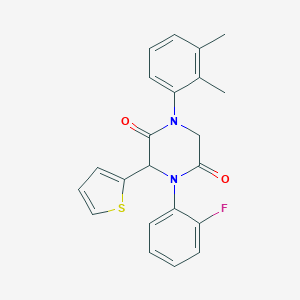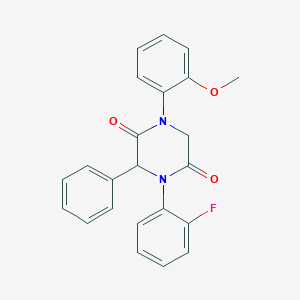
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione, also known as DPI-3290, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazinedione derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione exerts its pharmacological effects by selectively inhibiting the activity of CK2. CK2 is a serine/threonine kinase that phosphorylates a wide range of proteins involved in various cellular processes. By inhibiting CK2, this compound can modulate the activity of downstream signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been shown to modulate the activity of various signaling pathways involved in cellular processes such as cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. It has also been shown to have potent anti-cancer activity, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione. One area of research could focus on the optimization of the synthesis method to produce higher yields of this compound with improved purity. Another area of research could focus on the characterization of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion. Further studies could also investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Finally, the role of CK2 in various cellular processes could be further elucidated using this compound as a tool.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione involves the reaction of 2,5-dimethoxybenzaldehyde, 4-isopropylbenzylamine, and 4-phenyl-2,5-piperazinedione in the presence of a catalyst. The reaction yields this compound as a white crystalline solid. The synthesis method has been optimized to produce high yields of this compound with purity suitable for scientific research.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione has been studied for its potential pharmacological properties. It has been found to act as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C27H28N2O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-4-phenyl-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O4/c1-18(2)19-10-12-20(13-11-19)26-27(31)28(23-16-22(32-3)14-15-24(23)33-4)17-25(30)29(26)21-8-6-5-7-9-21/h5-16,18,26H,17H2,1-4H3 |
Clave InChI |
FXMRAIRVRVORSK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)


![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)

